molecular formula C13H17N3O B8467686 [4-(3-Methoxy-phenyl)-piperazin-1-yl]acetonitrile

[4-(3-Methoxy-phenyl)-piperazin-1-yl]acetonitrile

Cat. No. B8467686
M. Wt: 231.29 g/mol
InChI Key: JFKZOQDQQRLEES-UHFFFAOYSA-N
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Patent
US08053457B2

Procedure details

The title compound is synthesized by coupling of 1-(3-Methoxy-phenyl)-piperazine and bromoacetonitrile analogously to the preparation of Intermediate 149.2 as a white solid; ES-MS: M+=232.2: AtRet=2.62.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([N:9]2[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]2)[CH:6]=[CH:7][CH:8]=1.Br[CH2:16][C:17]#[N:18]>>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([N:9]2[CH2:14][CH2:13][N:12]([CH2:16][C:17]#[N:18])[CH2:11][CH2:10]2)[CH:6]=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=CC1)N1CCNCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1)N1CCN(CC1)CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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